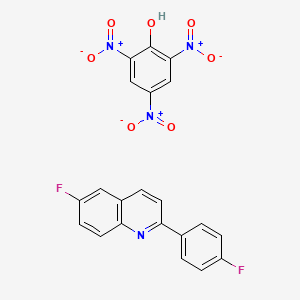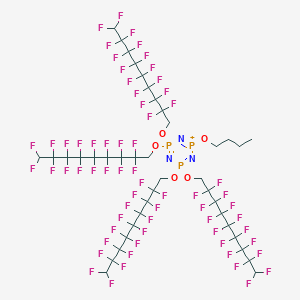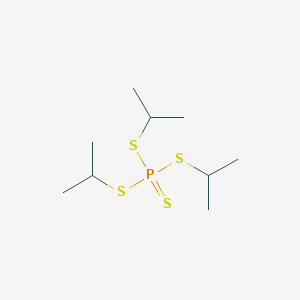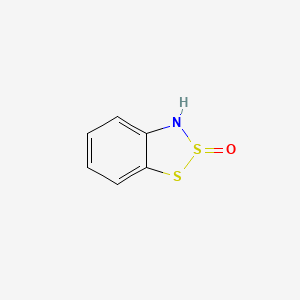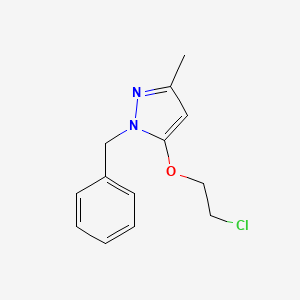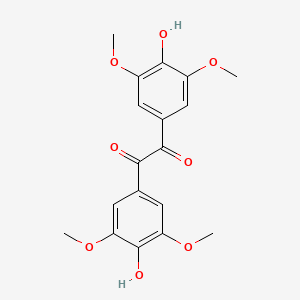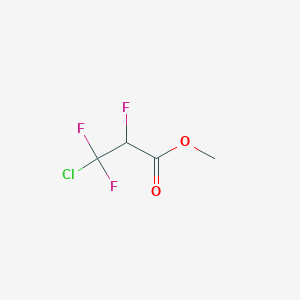
Methyl 3-chloro-2,3,3-trifluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloro-2,3,3-trifluoropropanoate is an organic compound with the molecular formula C4H4ClF3O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique chemical properties, which make it valuable in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2,3,3-trifluoropropanoate can be synthesized through several methods. One common method involves the reaction of 3-chloro-2,3,3-trifluoropropanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-chloro-2,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with reagents such as sodium hydroxide or potassium tert-butoxide.
Reduction Reactions: Conducted in anhydrous conditions using reagents like lithium aluminum hydride in ether solvents.
Hydrolysis: Performed under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Reduction: The primary product is 3-chloro-2,3,3-trifluoropropanol.
Hydrolysis: The products are 3-chloro-2,3,3-trifluoropropanoic acid and methanol.
Applications De Recherche Scientifique
Methyl 3-chloro-2,3,3-trifluoropropanoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 3-chloro-2,3,3-trifluoropropanoate involves its reactivity with nucleophiles and reducing agents. The chlorine atom and ester group are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by other nucleophiles. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,3,3-trifluoropropanoate: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Ethyl 3-chloro-2,3,3-trifluoropropanoate: Similar but with an ethyl ester group instead of a methyl ester, affecting its physical properties and reactivity.
3-chloro-2,3,3-trifluoropropanoic acid: The corresponding carboxylic acid, which is more acidic and less volatile than the ester.
Uniqueness
Methyl 3-chloro-2,3,3-trifluoropropanoate is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical reactivity and physical properties. This combination makes it valuable in various chemical transformations and industrial applications.
Propriétés
Numéro CAS |
684-50-4 |
|---|---|
Formule moléculaire |
C4H4ClF3O2 |
Poids moléculaire |
176.52 g/mol |
Nom IUPAC |
methyl 3-chloro-2,3,3-trifluoropropanoate |
InChI |
InChI=1S/C4H4ClF3O2/c1-10-3(9)2(6)4(5,7)8/h2H,1H3 |
Clé InChI |
DXPRNOFDZOBGSK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(F)(F)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



